4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde
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Overview
Description
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde is a compound that belongs to the class of aromatic aldehydes It features a benzaldehyde core substituted with an aminopyrimidine group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde typically involves the following steps:
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Formation of the Aminopyrimidine Intermediate: : The aminopyrimidine moiety can be synthesized through a multi-step process involving the condensation of appropriate precursors. For example, the reaction of 2-aminopyrimidine with suitable aldehydes or ketones under acidic or basic conditions can yield the desired intermediate .
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Coupling with Benzaldehyde Derivative: : The aminopyrimidine intermediate is then coupled with a benzaldehyde derivative. This step often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may also incorporate continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzoic acid.
Reduction: 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting protein kinases and other enzymes involved in disease pathways.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain protein kinases by binding to the active site and preventing substrate phosphorylation . The aminopyrimidine moiety is crucial for its binding affinity and specificity, as it can form hydrogen bonds and other interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-yl derivatives: These compounds share the aminopyrimidine core and exhibit similar biological activities.
Benzaldehyde derivatives: Compounds with a benzaldehyde core and various substituents, which may have different chemical and biological properties.
Uniqueness
4-((2-Aminopyrimidin-4-yl)amino)-3,5-dimethylbenzaldehyde is unique due to the combination of its aminopyrimidine and dimethylbenzaldehyde moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C13H14N4O |
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Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-[(2-aminopyrimidin-4-yl)amino]-3,5-dimethylbenzaldehyde |
InChI |
InChI=1S/C13H14N4O/c1-8-5-10(7-18)6-9(2)12(8)16-11-3-4-15-13(14)17-11/h3-7H,1-2H3,(H3,14,15,16,17) |
InChI Key |
GXHAXIWOIPYVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)N)C)C=O |
Origin of Product |
United States |
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